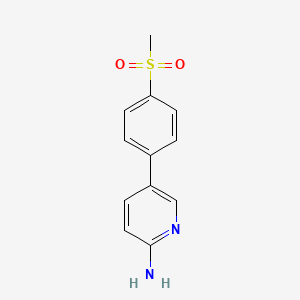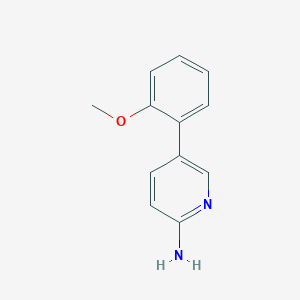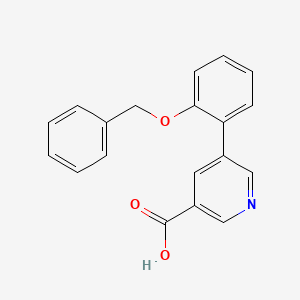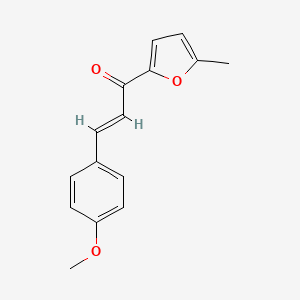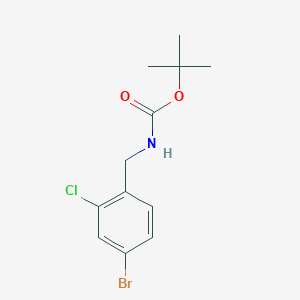
2-(3-Chlorophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenyl)phenol, 95% (2CPP) is an organic compound belonging to the phenol family. It is a white, crystalline solid with a slightly musty odor. It is soluble in many organic solvents, including ethanol, methanol, and acetone. 2CPP has a wide variety of applications in various industries, ranging from pharmaceuticals to cosmetics. In the laboratory, it is used as a reagent in various organic synthesis reactions.
Wirkmechanismus
2-(3-Chlorophenyl)phenol, 95% is an aromatic compound with a phenolic group. The phenolic group is a nucleophilic center and can undergo nucleophilic aromatic substitution reactions with other nucleophiles. In the presence of a base, such as sodium hydroxide, the phenolic group can react with a nucleophile, such as an alcohol, to yield a substitution product.
Biochemical and Physiological Effects
2-(3-Chlorophenyl)phenol, 95% has a variety of biochemical and physiological effects. In vitro studies have shown that it can act as an antioxidant, scavenging free radicals and inhibiting lipid peroxidation. It has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in inflammation. In addition, 2-(3-Chlorophenyl)phenol, 95% has been shown to inhibit the growth of various types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Chlorophenyl)phenol, 95% is a versatile reagent for use in organic synthesis reactions. It is relatively inexpensive and can be synthesized in a variety of ways. It is also relatively stable, making it suitable for long-term storage. However, it is slightly toxic and should be handled with care. In addition, it is a strong acid, which can cause corrosion of laboratory equipment if not handled properly.
Zukünftige Richtungen
2-(3-Chlorophenyl)phenol, 95% has a wide variety of applications in scientific research and industry. In the future, it could be used in the synthesis of new pharmaceuticals, such as anti-inflammatory drugs and antifungals. It could also be used in the synthesis of new polymers or other materials. In addition, further research could be conducted to explore its potential as an antioxidant, as well as its potential to inhibit the growth of cancer cells.
Synthesemethoden
2-(3-Chlorophenyl)phenol, 95% can be synthesized by a variety of methods. The most common method is the reaction of 3-chloro-2-hydroxybenzaldehyde and sodium hydroxide in ethanol. The reaction proceeds via a nucleophilic aromatic substitution, yielding 2-(3-Chlorophenyl)phenol, 95% as the product. Other methods of synthesis include the reaction of 3-chloro-2-hydroxybenzaldehyde and sodium hydroxide in methanol, the reaction of 3-chloro-2-hydroxybenzaldehyde and potassium hydroxide in ethanol, and the reaction of 3-chloro-2-hydroxybenzaldehyde and sodium ethoxide in ethanol.
Wissenschaftliche Forschungsanwendungen
2-(3-Chlorophenyl)phenol, 95% has a variety of applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, such as 2-phenyl-3-chlorophenol, 2-chloro-3-phenylphenol, and 2-chloro-3-phenylbenzene. It has also been used as a catalyst in the synthesis of polymers and as a starting material for the synthesis of various other compounds. In addition, 2-(3-Chlorophenyl)phenol, 95% has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antifungals.
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBKYECEAHDLBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602527 |
Source


|
| Record name | 3'-Chloro[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
249291-09-6 |
Source


|
| Record name | 3'-Chloro[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6326682.png)
![5-[2-(Trifluoromethyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6326692.png)
